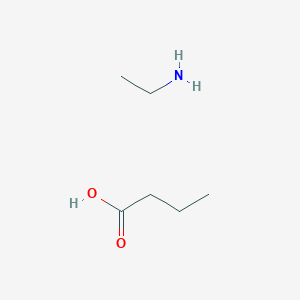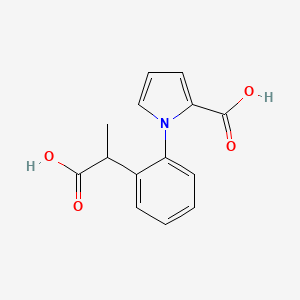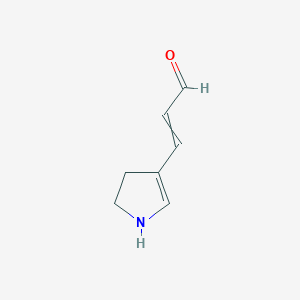
6-Bromo-4-methoxy-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-methoxy-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H11BrO It is a derivative of naphthalene, characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 4th position on the dihydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-methoxy-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the bromination of 4-methoxy-1,2-dihydronaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-4-methoxy-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The dihydronaphthalene ring can be reduced to form tetrahydronaphthalene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are utilized.
Major Products:
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Products include 6-bromo-4-methoxy-1,2-naphthoquinone or 6-bromo-4-methoxy-1,2-naphthaldehyde.
Reduction Reactions: Products include 6-bromo-4-methoxy-1,2,3,4-tetrahydronaphthalene.
Applications De Recherche Scientifique
6-Bromo-4-methoxy-1,2-dihydronaphthalene has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-methoxy-1,2-dihydronaphthalene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine and methoxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Bromo-6-methoxynaphthalene: Similar structure but with the bromine and methoxy groups at different positions.
6-Bromo-2-methoxynaphthalene: Another isomer with different substitution pattern.
4-Methoxy-1,2-dihydronaphthalene: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness: 6-Bromo-4-methoxy-1,2-dihydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and research studies.
Propriétés
Numéro CAS |
922714-98-5 |
|---|---|
Formule moléculaire |
C11H11BrO |
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
6-bromo-4-methoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11BrO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h4-7H,2-3H2,1H3 |
Clé InChI |
YLWRDTXCMONCIX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CCCC2=C1C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)
![3-[3-(Dibenzylamino)-4-fluorophenyl]prop-2-enoic acid](/img/structure/B14188385.png)

![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)
![4-[Butyl(phenyl)amino]butanoic acid](/img/structure/B14188397.png)



